Icomethasone enbutate
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Overview
Description
Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C28H37ClO7 and a molecular weight of 521.042 g/mol . Despite its potential, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of icomethasone enbutate involves multiple steps, starting from the parent compound, icomethasone. The process includes chlorination, hydroxylation, and esterification reactions. The 21-mesylate of icomethasone can be obtained in a highly pure form, practically free of traces of substitution in the 11-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an investigational compound. the general approach involves large-scale synthesis of the parent compound followed by specific modifications to achieve the desired ester form.
Chemical Reactions Analysis
Types of Reactions: Icomethasone enbutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions are common in the synthesis of icomethasone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of icomethasone .
Scientific Research Applications
Icomethasone enbutate has been studied primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference compound in the study of glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and protein binding.
Medicine: Explored as a potential treatment for inflammatory conditions and asthma.
Industry: Utilized in research and development for new corticosteroid drugs.
Mechanism of Action
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .
Comparison with Similar Compounds
Mometasone Furoate: A related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: Icomethasone enbutate is unique due to its specific esterification, which may influence its pharmacokinetics and metabolic profile. Unlike its marketed counterparts, this compound was never commercialized, making it primarily a subject of research .
Properties
Molecular Formula |
C28H37ClO7 |
---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3 |
InChI Key |
OVTRPNSKIPQZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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